N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by:
- A dimethylamino group attached to a furan-2-yl-substituted ethyl backbone.
- A 3,5-dimethylphenoxy moiety linked via an acetamide bridge.
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H24N2O3/c1-13-8-14(2)10-15(9-13)23-12-18(21)19-11-16(20(3)4)17-6-5-7-22-17/h5-10,16H,11-12H2,1-4H3,(H,19,21) |
InChI Key |
FZCFFAMVSFXNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(3,5-Dimethylphenoxy)acetic Acid
This intermediate is synthesized through a nucleophilic substitution reaction between 3,5-dimethylphenol and chloroacetic acid under alkaline conditions:
Typical Conditions :
-
Solvent : Water or aqueous ethanol.
-
Base : Sodium hydroxide (2–3 equiv).
-
Temperature : Reflux at 80–100°C for 6–12 hours.
-
Yield : 70–85% after acidification and recrystallization.
Synthesis of 2-(Dimethylamino)-2-(Furan-2-yl)ethylamine
This amine is prepared via a Mannich-type reaction involving furan-2-carbaldehyde, dimethylamine, and nitromethane, followed by reduction:
Optimized Protocol :
-
Mannich Reaction : Stir at 0–5°C for 2 hours, then room temperature for 12 hours.
-
Reduction : Use LiAlH₄ in tetrahydrofuran (THF) at reflux for 4 hours.
-
Yield : 50–65% after purification by distillation.
Amide Bond Formation Strategies
Carboxylic Acid Activation via Acid Chloride
Activating 2-(3,5-dimethylphenoxy)acetic acid as its acid chloride facilitates amide coupling with the amine:
-
Chlorination :
-
Conditions : Reflux in SOCl₂ for 2 hours, then remove excess SOCl₂ under vacuum.
-
-
Amide Coupling :
-
Solvent : Dichloromethane (DCM).
-
Base : Triethylamine (2 equiv).
-
Yield : 60–75% after column chromatography (SiO₂, CHCl₃/MeOH 95:5).
-
Coupling Reagent-Mediated Synthesis
Using EDCI/HOBt avoids handling corrosive acid chlorides and improves yields:
Standard Conditions :
-
Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv).
-
Solvent : DMF or acetonitrile.
-
Temperature : Room temperature, 12–24 hours.
-
Workup : Dilute with ethyl acetate, wash with brine, dry (Na₂SO₄), and purify by chromatography.
-
Yield : 70–85%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel with chloroform/methanol (95:5 to 90:10) effectively separates the product from unreacted amine and coupling reagents.
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystalline products with >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
ESI-MS : m/z 386.2 (M+H)⁺, consistent with the molecular formula C₁₉H₂₄N₂O₃.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Chloride Coupling | 60–75 | 90–95 | Rapid reaction | Handling corrosive reagents |
| EDCI/HOBt Mediated | 70–85 | 95–99 | Mild conditions, high purity | Cost of coupling reagents |
Industrial-Scale Considerations
For large-scale production, the EDCI/HOBt method is preferred due to safety and reproducibility. Continuous flow systems could enhance efficiency by reducing reaction times and solvent use .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The furan ring and phenoxyacetamide moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Comparisons
Key Observations :
- The 3,5-dimethylphenoxy group in the target compound is rare in analogs, which often feature 2,6-dimethylphenoxy (e.g., ) or chlorinated aryl groups (e.g., U-48800) .
- The furan-2-yl ethyl moiety is structurally unique but shares synthetic parallels with ranitidine-related compounds (e.g., ’s furan-dimethylamino derivatives) .
Pharmacological and Functional Comparisons
Table 2: Functional Properties
Key Observations :
- The dimethylamino group is common in CNS-targeting compounds (e.g., U-48800) but also appears in pesticides (e.g., alachlor, ) .
- The furan ring in the target compound may enhance π-π stacking in receptor binding, similar to kinase inhibitors in .
Physicochemical Properties
- Solubility: The dimethylamino group increases water solubility, while the 3,5-dimethylphenoxy and furan groups enhance lipophilicity. This balance contrasts with purely hydrophobic analogs like U-48800 .
- logP: Estimated higher than oxadixyl (due to phenoxy group) but lower than chlorinated aryl analogs.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C18H24N2O3
- Molecular Weight : 320.40 g/mol
The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. Studies suggest that the dimethylamino group enhances solubility and bioavailability, while the furan and phenoxy groups contribute to the compound's pharmacological properties.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is rapidly absorbed following administration. The primary metabolic pathways include:
- Demethylation : The compound undergoes demethylation to form active metabolites.
- Conjugation : Metabolites are conjugated with glucuronic acid for excretion.
Toxicity Profile
Research indicates a moderate toxicity profile, with liver being a primary target organ in cases of overdose. Acute exposure studies have shown varying degrees of hepatotoxicity across different animal models.
| Study Type | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Rats | 1000 | Liver cell degeneration |
| Subchronic Exposure | Mice | 300 | Reduced body weight, liver toxicity |
| Long-term Exposure | Rats | 100 | No observed adverse effects (NOAEL established) |
Case Study 1: Hepatotoxicity Assessment
A study conducted on rats evaluated the hepatotoxic effects of this compound over a 90-day period. The findings revealed significant liver enzyme elevation at higher doses, indicating potential liver damage.
Case Study 2: Anticancer Potential
Another investigation assessed the compound's anticancer properties against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that this compound may possess chemotherapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. A typical approach involves reacting 2-(3,5-dimethylphenoxy)acetic acid with N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs silica gel chromatography with ethyl acetate/hexane gradients .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Confirm structural integrity using a combination of 1H/13C NMR to resolve aromatic protons (δ 6.5–7.5 ppm for furan and phenol groups) and dimethylamino protons (δ 2.2–2.8 ppm). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z corresponding to the molecular weight (e.g., ~330–350 g/mol). IR spectroscopy verifies amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Use anhydrous THF or DMF to minimize side reactions.
- Temperature Control : Maintain 0–5°C during coupling to reduce epimerization risks .
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolates (>95%). Post-synthesis, assess purity via reversed-phase HPLC (UV detection at 254 nm) .
Q. How do substituents (e.g., dimethylamino, furan) influence biological activity?
- Methodological Answer :
- Dimethylamino Group : Enhances solubility and enables hydrogen bonding with targets (e.g., enzymes).
- Furan Moiety : Contributes to π-π stacking in receptor binding.
Experimental validation involves molecular docking (using AutoDock Vina) to predict interactions with targets like GPCRs or kinases. Follow with in vitro assays (e.g., IC50 determination via fluorescence polarization) .
Q. What analytical techniques resolve stability issues under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
Degradation products (e.g., hydrolysis of the acetamide group) are identified using HRMS/MS fragmentation patterns .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by cooling to −40°C (slows conformational exchange).
- COSY/HSQC Experiments : Assign coupled protons (e.g., furan protons at δ 6.3–6.7 ppm) and confirm quaternary carbons.
- Computational NMR Prediction : Compare experimental data with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
